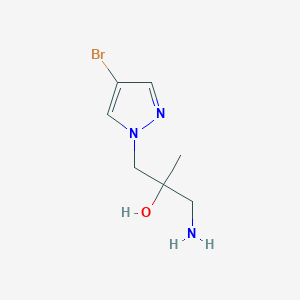
2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase CK1α, which is involved in the regulation of a variety of cellular processes, including cell division, DNA repair, and apoptosis.
Scientific Research Applications
Synthesis and Structural Studies
- Research has shown the synthesis of related heterocyclic compounds such as 1,1-difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides, highlighting the utility of pyridine-based boron heterocycles in varying ligand structures. These heterocycles, synthesized from simple N-(pyridin-2-yl)benzamides, were characterized by various spectroscopic methods, including NMR and X-ray diffractometry, indicating the potential for detailed structural analysis of similar compounds (Bonacorso et al., 2018).
Reactivity and Formation of Complexes
- Studies on pyridinecarboxamidato complexes of nickel, which are isoelectronic to α-iminocarboxamidato complexes used in ethylene polymerization, have been reported. These complexes, synthesized using N-phenyl-2-pyridinecarboxamide and related compounds, indicate the potential of similar benzamide derivatives in catalytic applications, especially in polymerization processes (Lee, Bu, & Bazan, 2001).
Photophysical and Luminescence Studies
- Research into benzamides with pyridine and other heterocyclic moieties, such as the BF2 complexes of N,O-benzamide ligands, demonstrates their potential in biological and organic material applications due to their luminescent properties. The study of these complexes, including their fluorescence and transient absorption, suggests that similar fluorinated benzamide derivatives could be of significant interest in the development of new luminescent materials (Yamaji et al., 2017).
Catalysis and Polymerization
- The synthesis of cationic lanthanoid alkyl complexes using ligands based on benzamidine and pyridine derivatives has been reported. These complexes have shown efficiency in coordinative chain transfer polymerization (CCTP) of ethylene. This suggests that fluorinated benzamide compounds may play a role in catalysis, particularly in the synthesis of functionalized polymers (Kretschmer, Bauer, Hessen, & Kempe, 2010).
Crystal Structure Analysis
- Crystallographic studies of N-(pyridin-2-ylmethyl)benzamide derivatives, like the study of a related compound crystallizing with two independent molecules in different orientations, highlight the importance of crystal structure analysis in understanding the molecular geometry and interactions of similar fluorinated benzamides (Artheswari, Maheshwaran, & Gautham, 2019).
properties
IUPAC Name |
2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c20-16-6-1-7-17(21)18(16)19(24)23(10-8-15-5-3-11-25-15)13-14-4-2-9-22-12-14/h1-7,9,11-12H,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAFQMUJASSKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)






![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)
